6-Methyl-3-oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound notable for its unique molecular structure, which incorporates a pyridazine ring. This compound is characterized by the presence of both a carboxylic acid and a ketone functional group, contributing to its reactivity and potential biological activities. Its molecular formula is , with a molecular weight of approximately 244.25 g/mol. The compound is recognized for its applications in various scientific fields, particularly in pharmaceuticals and agrochemicals.
The synthesis of 6-Methyl-3-oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride. This reaction is conducted in ethanol with glacial acetic acid as a solvent, followed by refluxing the mixture for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Key steps in the synthesis process include:
The molecular structure of 6-Methyl-3-oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid features a pyridazine ring substituted with a methyl group and a p-tolyl group. The structural representation can be summarized as follows:
CC1=CC=C(C=C1)N2C(=O)C(=CC(=N2)C)C(=O)O
The compound's structural features contribute to its chemical properties and reactivity .
6-Methyl-3-oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid participates in various chemical reactions due to its functional groups:
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for 6-Methyl-3-oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid involves interactions with specific biological targets. The compound may inhibit certain enzymes or receptors, leading to observed biological effects such as antibacterial or anti-inflammatory activities. Detailed studies are required to elucidate these molecular mechanisms further .
The physical and chemical properties of 6-Methyl-3-oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 244.25 g/mol |
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties are crucial for understanding the behavior of the compound in various applications .
6-Methyl-3-oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid has several significant applications:
The ongoing research into this compound's properties continues to reveal potential new applications across different scientific fields .
CAS No.: 659-40-5
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7